REACTION_SMILES
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[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]2[cH:7][c:8]([Cl:12])[cH:9][cH:10][c:11]12.[NH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[OH2:27].[cH:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[c:2]1([NH:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[n:3][cH:4][n:5][c:6]2[cH:7][c:8]([Cl:12])[cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2c(Cl)ncnc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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Clc1ccc2c(Nc3ccccc3)ncnc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |